molecular formula C5H5F3O2 B6168711 5-(trifluoromethyl)oxolan-3-one CAS No. 2090652-49-4

5-(trifluoromethyl)oxolan-3-one

Cat. No. B6168711
CAS RN: 2090652-49-4
M. Wt: 154.09 g/mol
InChI Key: MCLZGPCKOPNNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(trifluoromethyl)oxolan-3-one” is a chemical compound with the molecular formula C5H5F3O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of trifluoromethyl amines, which could be related to the synthesis of “this compound”, has been studied. The method involves the trifluoromethylation of secondary amines using CF3SO2Na, an inexpensive and readily available CF3 source .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2 . This indicates that the molecule consists of a five-membered ring (oxolan) with a trifluoromethyl group (-CF3) and a ketone functional group (C=O) attached .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 154.09 . Physical properties of matter include color, density, hardness, and melting and boiling points .

Safety and Hazards

The safety information for “5-(trifluoromethyl)oxolan-3-one” indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Precautionary measures include avoiding breathing its vapors and using it only in well-ventilated areas .

Future Directions

While specific future directions for “5-(trifluoromethyl)oxolan-3-one” are not available, research in the field of trifluoromethyl compounds is ongoing. For instance, the design, synthesis, and antimicrobial studies of novel pyrazole derivatives have been reported . These compounds are potent growth inhibitors of planktonic Gram-positive bacteria .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)oxolan-3-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "trifluoroacetic anhydride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "toluene", "magnesium", "iodine", "diethyl ether", "ethylmagnesium bromide", "2-bromo-2-trifluoromethylpropane" ], "Reaction": [ "Step 1: Conversion of 3-hydroxypropanoic acid to 3-hydroxypropanoic acid lactone using trifluoroacetic anhydride and sodium hydroxide in toluene.", "Step 2: Conversion of 3-hydroxypropanoic acid lactone to 3-acetoxypropanoic acid lactone using acetic anhydride and sodium acetate in toluene.", "Step 3: Conversion of 3-acetoxypropanoic acid lactone to 3-bromo-2-acetoxypropanoic acid lactone using magnesium and iodine in diethyl ether.", "Step 4: Conversion of 3-bromo-2-acetoxypropanoic acid lactone to 3-bromo-2-hydroxypropanoic acid lactone using ethylmagnesium bromide in diethyl ether.", "Step 5: Conversion of 3-bromo-2-hydroxypropanoic acid lactone to 5-(trifluoromethyl)oxolan-3-one using 2-bromo-2-trifluoromethylpropane in toluene." ] }

CAS RN

2090652-49-4

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

5-(trifluoromethyl)oxolan-3-one

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2

InChI Key

MCLZGPCKOPNNHY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.